physicochemical properties of 5-Methoxybenzofuran-2-carbonitrile
physicochemical properties of 5-Methoxybenzofuran-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran-2-carbonitrile
Introduction: Contextualizing a Versatile Heterocycle
5-Methoxybenzofuran-2-carbonitrile, identified by its CAS Number 35351-47-4, is a member of the benzofuran class of heterocyclic compounds.[1][2] Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science, appearing in the structure of numerous biologically active compounds and functional materials.[3] The strategic placement of a methoxy group at the 5-position and a nitrile group at the 2-position imparts specific electronic and steric properties that influence the molecule's reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core , offering both theoretical understanding and practical, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this compound.
Molecular Identity and Structural Characteristics
A thorough characterization begins with the fundamental identity of the molecule.
| Identifier | Value | Source |
| Chemical Name | 5-Methoxybenzofuran-2-carbonitrile | [1] |
| CAS Number | 35351-47-4 | [1] |
| Molecular Formula | C₁₀H₇NO₂ | Inferred from structure |
| Molecular Weight | 173.17 g/mol | Inferred from formula |
The structure consists of a bicyclic system where a furan ring is fused to a benzene ring. The electron-donating methoxy group (-OCH₃) at the 5-position and the electron-withdrawing nitrile group (-C≡N) at the 2-position create a polarized molecule, which is critical for its chemical behavior and interaction with biological targets.
Core Physicochemical Properties: A Summary
While specific experimental data for 5-Methoxybenzofuran-2-carbonitrile is not extensively published, we can infer likely properties based on related structures and outline the authoritative methods for their precise determination. For instance, the related compound 2-fluoro-5-methoxybenzonitrile exhibits a melting point in the range of 80-84 °C.[4][5]
| Property | Predicted/Typical Value | Experimental Protocol |
| Melting Point | Solid, likely 70-100 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | > 250 °C (with potential decomposition) | Thermogravimetric Analysis (TGA) |
| Aqueous Solubility | Low to moderate | HPLC-based Saturation Method |
| LogP | ~2.3 (estimated for 5-Methoxybenzofuran) | Shake-Flask or HPLC Method |
| pKa | Not applicable (no acidic/basic sites) | N/A |
Spectroscopic Characterization: The Molecular Fingerprint
The definitive confirmation of 5-Methoxybenzofuran-2-carbonitrile's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is paramount for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected around 2220-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.[8]
-
C-O-C Stretch: Aromatic ether stretches will appear in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (173.17). High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₀H₇NO₂.
-
Fragmentation: Common fragmentation patterns for benzofurans involve cleavage of the ether bond and loss of substituents. The loss of a methyl group (•CH₃) from the methoxy substituent is a likely fragmentation pathway.
Caption: Logical workflow for the synthesis and structural confirmation of 5-Methoxybenzofuran-2-carbonitrile.
Experimental Protocols: A Practical Guide
The following protocols describe robust, self-validating methods for determining key physicochemical properties. The causality behind the choice of instrumentation and methodology is explained to provide a deeper understanding.
Protocol 1: Melting Point and Thermal Stability by DSC/TGA
Expertise & Causality: A simple melting point apparatus provides only a transition range. Differential Scanning Calorimetry (DSC) is chosen for its superior accuracy and ability to quantify the energy of the transition (enthalpy of fusion). It is coupled with Thermogravimetric Analysis (TGA) to distinguish a true melt from decomposition. A sharp DSC endotherm without corresponding mass loss in the TGA confirms a clean melting event.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Methoxybenzofuran-2-carbonitrile into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.
-
-
-
Instrument Setup (TGA):
-
Place 5-10 mg of the sample into a ceramic TGA pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.
-
-
Data Analysis (Self-Validation):
-
DSC: The melting point is determined as the onset temperature of the endothermic peak. The instrument must be calibrated using certified indium and zinc standards prior to the run.
-
TGA: Observe the TGA thermogram for any significant mass loss at or before the DSC melting endotherm. A stable baseline in the TGA plot across the melting temperature validates the DSC result as a true melt.
-
Protocol 2: Aqueous Solubility Determination by HPLC
Expertise & Causality: The 'shake-flask' method can be prone to errors from suspended microparticles. An HPLC-based method is superior as it quantifies only the truly dissolved analyte after filtration. This protocol relies on creating a saturated solution and then quantifying the analyte concentration against a validated calibration curve, ensuring accuracy and reproducibility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Methoxybenzofuran-2-carbonitrile (~10 mg) to a vial containing 1 mL of purified water.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Filter the suspension through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. The choice of a chemically resistant filter is crucial to avoid analyte adsorption.
-
Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification (Self-Validation):
-
Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL).
-
Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995 to be considered valid.
-
Inject the diluted filtrate sample.
-
Calculate the concentration in the filtrate using the regression equation from the calibration curve, and account for the dilution factor to determine the final solubility in mg/mL or µg/mL.
-
Caption: HPLC-based workflow for determining the aqueous solubility of the target compound.
Safety, Handling, and Stability
Based on safety data for related benzofuran and nitrile-containing compounds, 5-Methoxybenzofuran-2-carbonitrile should be handled with appropriate care.[9][10][11]
-
Hazard Profile: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11] May cause skin and serious eye irritation.[9]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.[11]
-
Stability: The compound is expected to be stable under normal laboratory conditions.[10] However, it should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[10] The benzofuran ring can be sensitive to strong acids and bases.
Conclusion
5-Methoxybenzofuran-2-carbonitrile is a molecule with significant potential, defined by the interplay of its methoxy and nitrile functional groups on the benzofuran core. A comprehensive understanding of its physicochemical properties—melting point, solubility, and spectroscopic signature—is fundamental for its application in research and development. The experimental frameworks provided in this guide represent the gold standard for characterization, ensuring that researchers can generate accurate, reliable, and reproducible data. This foundational knowledge is the critical first step in unlocking the full potential of this versatile compound in drug discovery and materials science.
References
-
NextSDS. (n.d.). 5-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]
-
Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]
-
Pereira, M. M., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. PMC. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Retrieved from [Link]
-
NextSDS. (n.d.). 5-Methoxy-3-Methylbenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxybenzofuran. Retrieved from [Link]
-
NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19-9. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Stenutz. (n.d.). 5-methoxybenzofuran. Retrieved from [Link]
-
PubMed. (n.d.). Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Hydroxy-5-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]
-
Stenutz. (n.d.). 2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]
-
NIH. (n.d.). 2-Methylbenzofuran-5-carbonitrile | C10H7NO | CID 13663038 - PubChem. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-methoxybenzonitrile | 127667-01-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 2-fluoro-5-methoxybenzonitrile [stenutz.eu]
- 6. dea.gov [dea.gov]
- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
